molecular formula C12H11N B015476 4-Aminobiphenyl-2',3',4',5',6'-d5 CAS No. 215527-72-3

4-Aminobiphenyl-2',3',4',5',6'-d5

Cat. No.: B015476
CAS No.: 215527-72-3
M. Wt: 174.25 g/mol
InChI Key: DMVOXQPQNTYEKQ-RALIUCGRSA-N
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Description

4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-aminobiphenyl, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which aids in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 can be synthesized through the reduction of 4-nitrobiphenyl-2’,3’,4’,5’,6’-d5. The nitration of biphenyl-2’,3’,4’,5’,6’-d5 yields 4-nitrobiphenyl-2’,3’,4’,5’,6’-d5, which is then reduced using hydrogen gas in the presence of a palladium catalyst to produce 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 .

Industrial Production Methods: Industrial production of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate kinetic isotope effects.

    Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amines.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules, leading to the formation of DNA adducts. These adducts can cause mutations and are implicated in carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA .

Comparison with Similar Compounds

Uniqueness: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced sensitivity in mass spectrometry and the ability to trace metabolic pathways more accurately.

Properties

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVOXQPQNTYEKQ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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